

Tinengotinib's Potency Across Various Cancer Cell Lines: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tinengotinib*

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This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the multi-kinase inhibitor **Tinengotinib** (also known as TT-00420). The focus is on its inhibitory concentration (IC50) values across a range of cancer cell lines, outlining its potential as a therapeutic agent. This report includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Application Notes

Tinengotinib is a spectrum-selective small-molecule kinase inhibitor that has demonstrated significant anti-proliferative effects in various cancer models.^{[1][2]} It primarily targets key kinases involved in mitosis, angiogenesis, and tumor cell proliferation.^{[1][3]} Biochemical assays have confirmed its potent inhibitory activity against Aurora A/B, FGFR1/2/3, VEGFRs, JAK1/2, and CSF1R.^{[1][4]}

The data presented herein reveals **Tinengotinib**'s efficacy, particularly in triple-negative breast cancer (TNBC) and small cell lung cancer (SCLC), highlighting its potential for further investigation in these and other malignancies.

Data Presentation: Tinengotinib IC50 Values

The half-maximal inhibitory concentration (IC50) of **Tinengotinib** has been determined in a panel of breast cancer and small cell lung cancer cell lines. The results, summarized in the tables below, showcase a pronounced and selective inhibitory effect on TNBC cell lines compared to luminal breast cancer cell lines.

Table 1: IC50 Values of **Tinengotinib** in Breast Cancer Cell Lines

Cell Line	Subtype	IC50 (nmol/L)
Triple-Negative Breast Cancer (TNBC)		
HCC1806	Basal-like 2 (BL2)	160
MDA-MB-468	Basal-like 1 (BL1)	18
BT-549	Mesenchymal (M)	4
HS-578T	Mesenchymal stem-like (MSL)	12
MDA-MB-231	Mesenchymal stem-like (MSL)	67
SUM-159PT	Mesenchymal stem-like (MSL)	115
Luminal Breast Cancer		
T-47D	Luminal	>10,000
MCF-7	Luminal	>10,000
ZR-75-1	Luminal	>10,000
BT-474	Luminal	>10,000
SK-BR-3	Luminal	>10,000
MDA-MB-453	Luminal AR (LAR)	>10,000
AU-565	Luminal	>10,000

Data extracted from a study by Peng et al. (2023) in Molecular Cancer Therapeutics. The treatment duration was 72 hours for TNBC cell lines and 144 hours for luminal cell lines.

Table 2: IC50 Values of **Tinengotinib** in Small Cell Lung Cancer (SCLC) Cell Lines

Cell Line	IC50 (µg/mL)
H446	~0.1
H2227	~0.1
H69	~0.2
H196	~0.2
H1092	~0.4
SBC-5	~0.8

Data is estimated from graphical representations in a study on SCLC, where cells were treated for 48 hours.[\[2\]](#)[\[5\]](#)

Experimental Protocols

The following is a detailed methodology for determining the IC50 values of **Tinengotinib** in adherent cancer cell lines, based on commonly used cell viability assays such as the MTT or AlamarBlue™ assay.[\[6\]](#)

Protocol: Determination of IC50 using a Cell Viability Assay

1. Cell Seeding and Culture:

- Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells during the logarithmic growth phase.
- Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation and Treatment:

- Prepare a stock solution of **Tinengotinib** in a suitable solvent, such as DMSO.

- Perform serial dilutions of the **Tinengotinib** stock solution in the cell culture medium to achieve a range of final concentrations.
- Remove the existing medium from the 96-well plates and add 100 μ L of the medium containing the different concentrations of **Tinengotinib**. Include wells with vehicle control (e.g., DMSO at the highest concentration used for dilutions) and untreated controls.

3. Incubation:

- Incubate the plates for a specified period (e.g., 48 to 72 hours) at 37°C in a 5% CO₂ incubator.

4. Cell Viability Assay (MTT Assay Example):

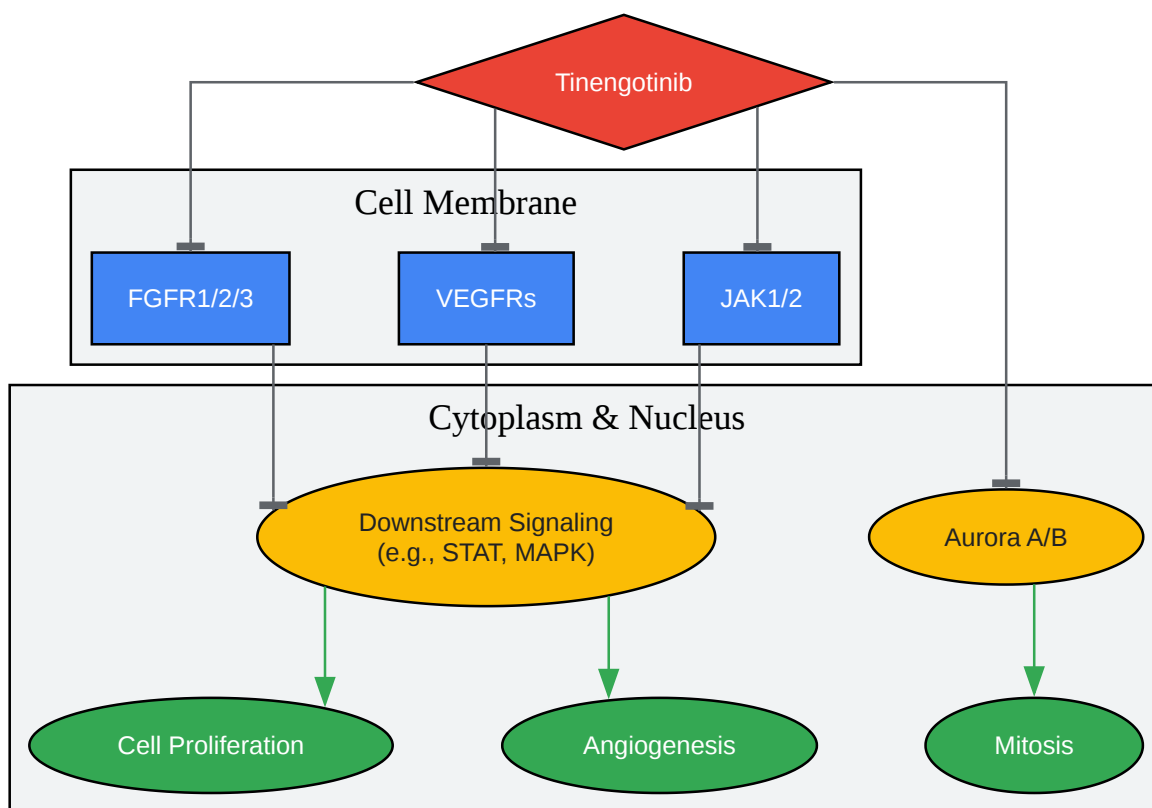
- After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Aspirate the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 490 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the log of the drug concentration against the percentage of cell viability.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

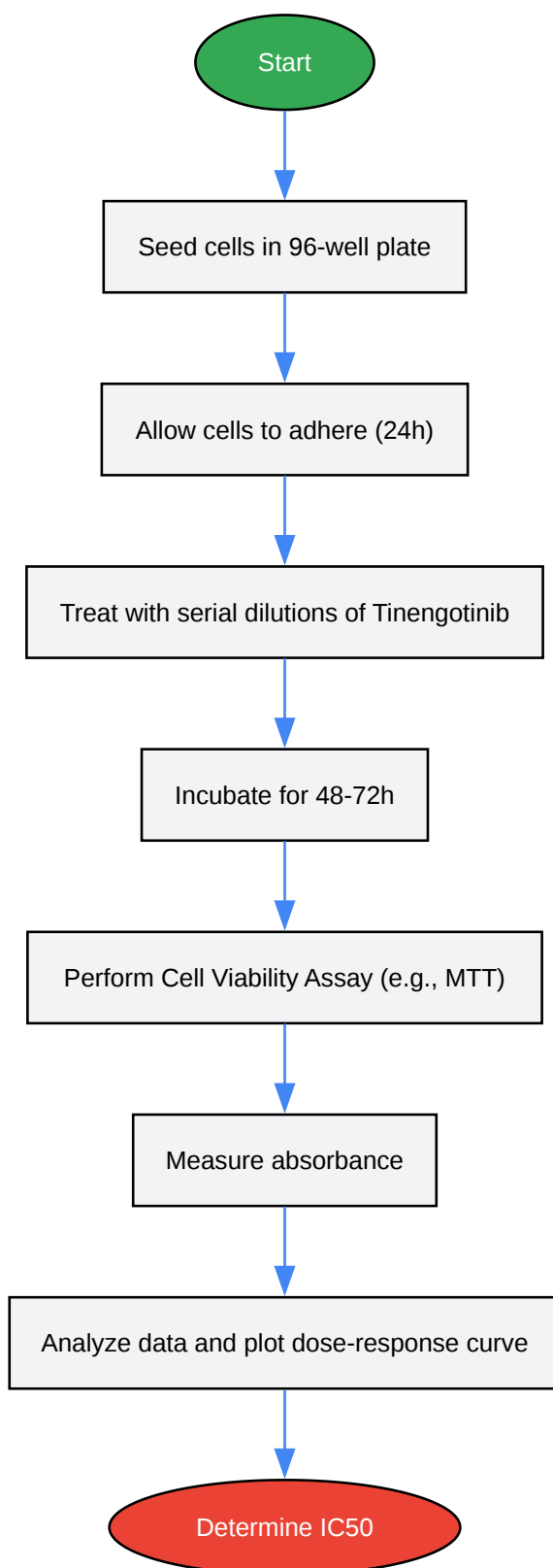
Visualizations

To better illustrate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.



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Caption: **Tinengotinib's** multi-targeted signaling pathway inhibition.



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Caption: Experimental workflow for IC50 value determination.

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